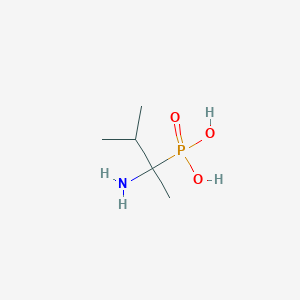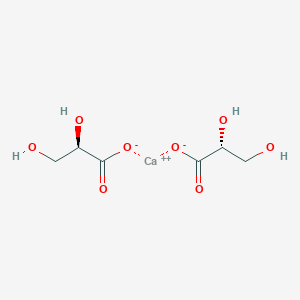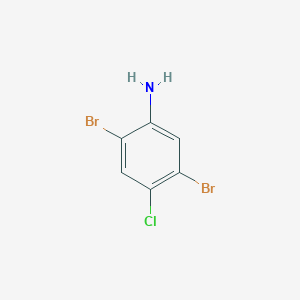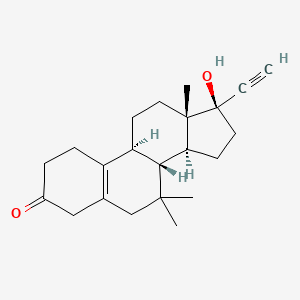
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride is a synthetic organic compound It is characterized by the presence of a nitrophenyl group, a methoxyphenyl group, and an ethanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride typically involves multiple steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic precursor to introduce the nitro group.
Alkylation: The nitrophenyl intermediate is then subjected to alkylation to introduce the butan-2-ylamino group.
Condensation: The alkylated intermediate undergoes condensation with a methoxyphenyl ethanal derivative to form the final product.
Hydrochloride formation: The final product is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or other substituted aromatic compounds.
Scientific Research Applications
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride has several research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride involves its interaction with specific molecular targets. The nitrophenyl and methoxyphenyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-hydroxyphenyl)ethanal
- 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-ethoxyphenyl)ethanal
Uniqueness
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it distinct from its analogs.
Properties
Molecular Formula |
C19H23ClN2O4 |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)butan-2-ylamino]ethanone;hydrochloride |
InChI |
InChI=1S/C19H22N2O4.ClH/c1-14(3-4-15-5-9-17(10-6-15)21(23)24)20-13-19(22)16-7-11-18(25-2)12-8-16;/h5-12,14,20H,3-4,13H2,1-2H3;1H |
InChI Key |
ZJKMDLLJQONBQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)[N+](=O)[O-])NCC(=O)C2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13836598.png)




![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-(methylaminomethyl)phenyl]borinic acid](/img/structure/B13836610.png)
![3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal](/img/structure/B13836622.png)
![4-[1-Chloro-2-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethyl]phenol](/img/structure/B13836638.png)



